![molecular formula C16H20I2N2O6 B14148580 N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid CAS No. 156079-88-8](/img/structure/B14148580.png)
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid typically involves the following steps:
Protection of Glutamic Acid: The carboxyl groups of glutamic acid are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Phenoxycarbonyl Group: The protected glutamic acid is reacted with 4-nitrophenyl chloroformate to introduce the phenoxycarbonyl group.
Substitution with Bis(2-iodoethyl)amine: The nitro group is reduced to an amine, which is then reacted with bis(2-iodoethyl)amine to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-iodoethyl)amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to release the parent glutamic acid and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis typically produces glutamic acid and phenoxycarbonyl derivatives .
Scientific Research Applications
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its role in targeted cancer therapies, particularly in Antibody Directed Enzyme Prodrug Therapy (ADEPT).
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid involves its conversion to an active form in the presence of specific enzymes. In ADEPT, the compound is converted to a cytotoxic agent by the enzyme carboxypeptidase G2, which is targeted to cancer cells using an antibody. This targeted activation minimizes damage to healthy cells and enhances the therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A classical nitrogen mustard used in cancer therapy.
Melphalan: Another nitrogen mustard with similar applications.
Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of activation.
Uniqueness
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid is unique due to its specific activation mechanism in ADEPT, which allows for targeted therapy with reduced side effects. Its bis(2-iodoethyl)amino group provides enhanced reactivity, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
156079-88-8 |
|---|---|
Molecular Formula |
C16H20I2N2O6 |
Molecular Weight |
590.15 g/mol |
IUPAC Name |
(2S)-2-[[4-[bis(2-iodoethyl)amino]phenoxy]carbonylamino]pentanedioic acid |
InChI |
InChI=1S/C16H20I2N2O6/c17-7-9-20(10-8-18)11-1-3-12(4-2-11)26-16(25)19-13(15(23)24)5-6-14(21)22/h1-4,13H,5-10H2,(H,19,25)(H,21,22)(H,23,24)/t13-/m0/s1 |
InChI Key |
GLJZEYQJFGCTQN-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N(CCI)CCI)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N(CCI)CCI)OC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


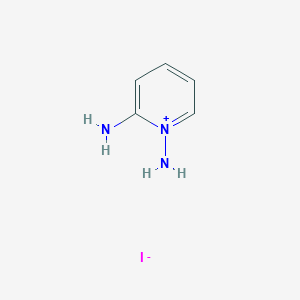
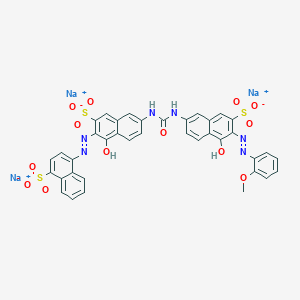
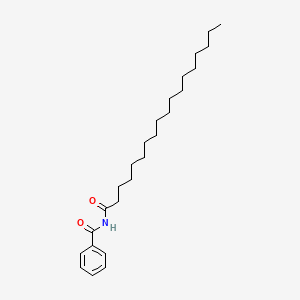
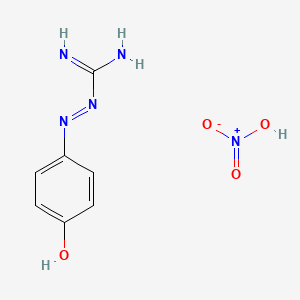
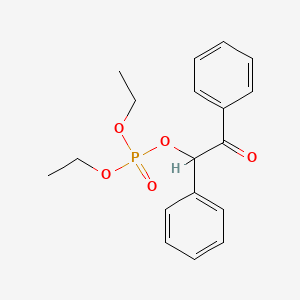
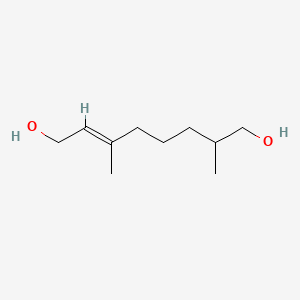
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)
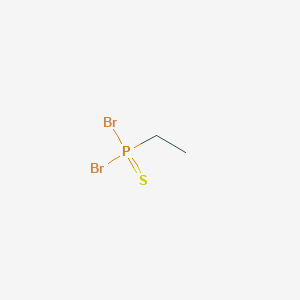

![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)
